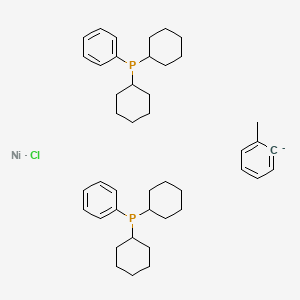

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), also known by its CAS Number 1419179-26-2, is a chemical compound with the molecular formula C43H61ClNiP2 . It appears as a yellow powder .

Molecular Structure Analysis

The molecular structure of Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is complex, with a molecular weight of 734.04 . For a more detailed analysis, you may want to refer to resources that provide 2D or 3D molecular structures .Chemical Reactions Analysis

This compound is known to be an air-stable nickel precatalyst for the internally-selective benzylation of terminal alkenes .Physical And Chemical Properties Analysis

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is a yellow powder . It has a molecular weight of 734.04 . More specific physical and chemical properties like boiling point or linear structure formula are not available in the resources .Wissenschaftliche Forschungsanwendungen

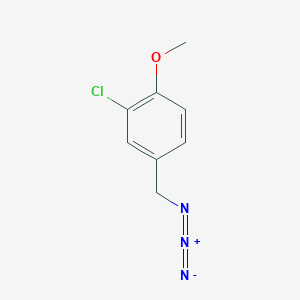

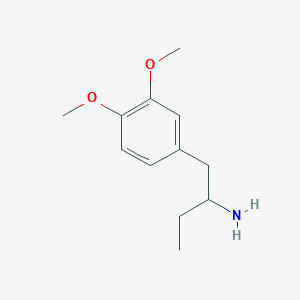

Internally-Selective Benzylation of Terminal Alkenes

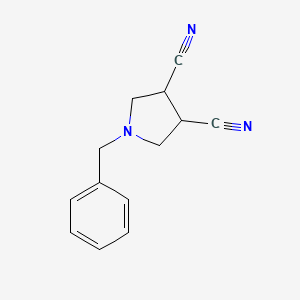

This compound serves as a nickel precatalyst for the internally-selective benzylation of terminal alkenes . This process is crucial in organic chemistry for the functionalization of alkenes, which can lead to the synthesis of various complex molecules. The ability to selectively benzylate the internal position of an alkene opens up pathways for creating new carbon-carbon bonds, which is a foundational aspect of building complex organic structures.

Development of Homogeneous Catalysts

The air-stable nature of this nickel(II) complex allows it to be used in the development of homogeneous catalysts . Homogeneous catalysis is vital in chemical research and industry due to its high selectivity and efficiency. Catalysts derived from this compound could be used in various reactions, including but not limited to hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

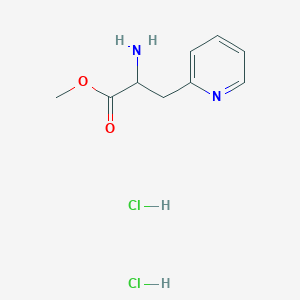

Synthesis of Pharmaceutical Intermediates

Pharmaceutical synthesis often requires specific catalysts that can promote certain reactions without unwanted side reactions. Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) can be employed in the synthesis of pharmaceutical intermediates, where its selectivity and stability under reaction conditions are advantageous .

Material Science Research

In material science, this nickel(II) complex could be used to explore new materials with unique properties. Its stable structure under various conditions makes it a potential candidate for the synthesis of advanced materials, including polymers and nanomaterials .

Study of Organometallic Chemistry

As an organometallic compound, Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II) is of interest in the study of organometallic chemistry. It can be used to understand the mechanisms of organometallic reactions and the properties of metal-phosphine complexes .

Catalysis in Green Chemistry

The compound’s stability and efficiency make it suitable for use in green chemistry applications. It can act as a catalyst in reactions that are designed to be environmentally friendly, minimizing waste and avoiding the use of toxic solvents or reagents .

Wirkmechanismus

Target of Action

Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is primarily used as an air-stable nickel precatalyst . Its primary targets are terminal alkenes, which are unsaturated hydrocarbons .

Mode of Action

This compound acts as a precatalyst for the internally-selective benzylation of terminal alkenes . Benzylation is a type of alkylation reaction where a benzyl group is introduced into an organic compound. In this case, the terminal alkenes undergo benzylation, resulting in substituted allylbenzene derivatives .

Result of Action

The primary result of the action of Chlorobis(dicyclohexylphenylphosphino)(2-methylphenyl)nickel(II), 99% is the formation of substituted allylbenzene derivatives through the internally-selective benzylation of terminal alkenes . This transformation provides rapid, convergent access to these derivatives in high yield and with regioselectivity greater than 95:5 in nearly all cases .

Eigenschaften

IUPAC Name |

chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIUZLQIIYMUOE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61ClNiP2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-(Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B6354563.png)